Ethyl loflazepate, (S)-

Catalog No.
S1783550
CAS No.
158251-55-9
M.F
C18H14ClFN2O3
M. Wt
360.769
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl loflazepate, (S)-

CAS Number

158251-55-9

Product Name

Ethyl loflazepate, (S)-

IUPAC Name

ethyl (3S)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate

Molecular Formula

C18H14ClFN2O3

Molecular Weight

360.769

InChI

InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m0/s1

InChI Key

CUCHJCMWNFEYOM-INIZCTEOSA-N

SMILES

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Synonyms

1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (S)-

Ethyl loflazepate is a 1,4-benzodiazepine derivative and a long-acting prodrug that undergoes enzymatic hydrolysis and decarboxylation to form active metabolites, primarily descarboxyloflazepate. The compound features a chiral center at the C3 position of the diazepine ring. While clinically administered and manufactured as a racemate (CAS 29177-84-2), the isolated (S)-enantiomer (CAS 158251-55-9) is a critical high-purity reference material. In procurement and industrial analytical contexts, (S)-ethyl loflazepate is primarily sourced for chiral chromatography method validation, stereoselective pharmacokinetic profiling, and precise receptor-binding assays where enantiomeric interference from the distomer must be completely eliminated [1].

Research Fit

Chiral probe
Single (S)-enantiomer for stereoselective pharmacology studies
Prodrug activation
Metabolized to descarboxyloflazepate with high receptor affinity
Endpoint separation
Reported wider separation of anxiolytic and sedative endpoints in rodent models

Substituting enantiopure (S)-ethyl loflazepate with the generic racemate fundamentally compromises chiral analytical workflows and stereoselective biological assays. In chromatographic method development, the racemate cannot serve as a reference standard for determining enantiomeric excess (ee) or validating chiral column resolution, making it useless for API release testing. Furthermore, in in vitro metabolism or receptor binding studies, using the racemate introduces competitive inhibition and cross-enantiomer interactions, masking the true intrinsic clearance (CL_int) and binding affinity (Ki) of the individual stereoisomer. Consequently, for assays requiring stereospecific precision, the generic racemate is functionally obsolete [1].

Substitution Risk

Target
(S)-Ethyl Loflazepate
Chirally defined prodrug; stereochemistry governs metabolite activation and receptor interaction profile.
Substitution Risk
Racemate
May alter enantiomeric ratio, shifting metabolic activation and behavioral endpoint separation.
Diazepam & others
Lacks prodrug activation; different PK profile and narrower anxiolytic-sedation endpoint window.

Chiral Method Validation & Enantiomeric Resolution

In the validation of chiral separation methods for benzodiazepine APIs, the use of enantiopure (S)-ethyl loflazepate is mandatory for establishing system suitability. When analyzed via chiral HPLC, the >99% ee (S)-standard allows for the precise determination of retention times and resolution factors. Compared to the racemate, which inherently co-elutes in non-chiral systems and provides no baseline for enantiomeric purity, the pure (S)-standard enables the confirmation of baseline separation (Rs > 2.0) from the (R)-enantiomer [1]. This ensures compliance with strict pharmacopeial requirements for enantiomeric impurity testing.

Evidence DimensionChromatographic Resolution (Rs) and Enantiomeric Excess (ee)
Target Compound Data>99.0% ee, enabling Rs > 2.0 validation
Comparator Or BaselineRacemic ethyl loflazepate (CAS 29177-84-2)
Quantified DifferenceProvides an absolute retention time baseline, whereas racemate cannot validate enantiomeric purity
ConditionsChiral HPLC/SFC system suitability testing

Procurement of the enantiopure standard is a strict regulatory and analytical prerequisite for validating the chiral purity of commercial API batches.

Anxiolytic-sedation separation
Cross-study comparable
Racemic ethyl loflazepate: anxiolytic threshold 1 mg/kg i.p., sedative 16 mg/kg i.p. (ratio ≈ 16:1) vs. diazepam 2 mg/kg and 8 mg/kg (ratio ≈ 4:1) in rat approach-avoidance conflict test [1].
Supports wider anxiolytic-sedation endpoint window in conflict model.
Data from racemate; stereochemical contribution to endpoint separation remains to be confirmed with (S)-enantiomer.

Eliminating Competitive Inhibition in Metabolism

Ethyl loflazepate is a prodrug that undergoes rapid enzymatic conversion to descarboxyloflazepate. Because CYP450 enzymes and esterases often exhibit stereoselectivity, pharmacokinetic profiling requires the isolated (S)-enantiomer. Incubating pure (S)-ethyl loflazepate in human liver microsomes (HLM) yields its true intrinsic clearance (CL_int). In contrast, utilizing the racemate introduces competitive metabolic inhibition between the (R)- and (S)-enantiomers for the same enzyme active sites, which can skew the apparent Vmax and Km values by 15-30% [1]. The enantiopure compound thus provides unconfounded kinetic data.

Evidence DimensionIntrinsic Clearance (CL_int) accuracy
Target Compound DataUnconfounded Michaelis-Menten kinetics (true Vmax/Km)
Comparator Or BaselineRacemic mixture
Quantified DifferenceEliminates the 15-30% kinetic skew caused by cross-enantiomer competitive inhibition
ConditionsIn vitro Human Liver Microsome (HLM) incubation

Accurate pharmacokinetic modeling of prodrug activation requires the pure enantiomer to prevent artifactual metabolic data caused by the opposing isomer.

Anticonvulsant rank order
Direct comparison
Ethyl loflazepate (racemic) ranked most potent vs diazepam, nitrazepam, lorazepam in pentetrazol-induced convulsion model [1].
Reported preferential anticonvulsant action over global CNS depression.
Exact ED50 values not reported; rank order only.

GABA-A Receptor Binding Precision

The pharmacological activity of 1,4-benzodiazepines is highly stereospecific, with binding at the allosteric site of the GABA-A receptor heavily dependent on the C3 configuration. Procuring (S)-ethyl loflazepate allows researchers to isolate the specific binding affinity (Ki) of this spatial orientation. When evaluated in radioligand displacement assays, chiral benzodiazepines typically demonstrate a 10- to 100-fold difference in Ki between enantiomers [1]. Using the racemate yields only an averaged, apparent Ki, completely masking the stereospecific structure-activity relationship (SAR) necessary for advanced neuropharmacological profiling.

Evidence DimensionRadioligand Binding Affinity (Ki)
Target Compound DataStereospecific Ki measurement for the (S)-configuration
Comparator Or BaselineRacemic ethyl loflazepate
Quantified DifferenceResolves the 10- to 100-fold affinity differential typically obscured by racemic averaging
Conditions[3H]-flumazenil displacement assay in cortical membrane preparations

For structure-activity relationship (SAR) and pharmacodynamic studies, the pure enantiomer is required to accurately quantify receptor-level interactions without interference from the distomer.

Duration of action
Cross-study comparable
Half-life 51–103 h; longer than diazepam (20–50 h), nitrazepam (15–30 h), lorazepam (10–20 h) [1,2].
Supports sustained pharmacodynamic effect for extended behavioral protocols.
Pharmacokinetic data from human studies; animal model duration may differ.
GABA potentiation
Class-level inference
Racemic CM6912 reduces GABA IC50 from 96.0 to 78.9 μM in Purkinje cells; metabolite CM7116 to 60.8 μM vs diazepam shift to 75.0 μM [1].
Reported metabolite-mediated potentiation comparable to diazepam.
Class-level inference for (S)-enantiomer; direct enantiomer data needed.

Chiral Method Development & API Release Testing

Directly downstream of its utility in establishing chromatographic resolution, (S)-ethyl loflazepate is utilized as a critical reference standard in analytical laboratories. It is employed to develop, validate, and routinely execute chiral HPLC or SFC methods required for the batch release of racemic ethyl loflazepate APIs, ensuring that enantiomeric ratios remain within strict pharmacopeial specifications and monitoring for potential chiral inversion during synthesis or storage [1].

Stereoselective Prodrug Metabolism & PK Modeling

Leveraging its unconfounded metabolic profile, the (S)-enantiomer is procured for in vitro and in vivo pharmacokinetic studies. By eliminating the competitive inhibition inherent to the racemate, researchers use (S)-ethyl loflazepate to accurately map the stereoselective enzymatic hydrolysis and decarboxylation pathways that generate the active metabolite descarboxyloflazepate, providing high-fidelity data for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling [2].

Neuropharmacological SAR Studies

Building on its ability to provide precise GABA-A receptor binding affinities, (S)-ethyl loflazepate is utilized in advanced neuropharmacological research. It serves as a stereospecific probe in radioligand binding assays and electrophysiological models to elucidate the exact allosteric interactions at the benzodiazepine binding site, enabling researchers to differentiate the pharmacodynamic contributions of the individual enantiomers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereoselective prodrug metabolism profiling
Enantiomeric purity and metabolite formation rate
Verify stereospecificity of descarboxyloflazepate production
Anxiolysis screening with sedation control
Reported separation between anxiolytic and sedative endpoint doses
Confirm low-sedation anxiolytic activity in behavioral models
Anticonvulsant model validation
Reported anticonvulsant potency ranking
Validate anticonvulsant efficacy without motor impairment confounds
GABA-A receptor modulation profiling
Metabolite-driven receptor activation profile
Differentiate immediate ligand binding from sustained receptor activation

XLogP3

2.9

Explore Compound Types